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Abstract
Trichosanthes kirilowii, a traditional Chinese medicinal herb, has garnered significant scientific

interest for its diverse pharmacological properties. Extracts from various parts of the plant,

including the root tuber and seeds, have demonstrated potent biological activities, primarily

attributed to a rich composition of phytochemicals such as triterpenoids, flavonoids, and

ribosome-inactivating proteins. This technical guide provides a comprehensive overview of the

biological activities of Trichosanthes kirilowii extracts, with a focus on their anticancer, anti-

inflammatory, and immunomodulatory effects. Detailed experimental protocols and a summary

of quantitative data are presented to facilitate further research and drug development

endeavors.

Introduction
Trichosanthes kirilowii Maxim., belonging to the Cucurbitaceae family, has a long history of use

in traditional medicine for treating a range of ailments, including coughs, diabetes, and tumors.

[1][2] Modern pharmacological studies have begun to elucidate the scientific basis for these

therapeutic claims, revealing a spectrum of biological activities. The primary bioactive

constituents identified to date include trichosanthin (a ribosome-inactivating protein),

cucurbitacins (tetracyclic triterpenoids), and various flavonoids.[1][3][4] These compounds have

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15590599?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3368438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3806123/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3368438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9624328/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3434199/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


been shown to modulate key cellular signaling pathways, leading to effects such as the

induction of apoptosis in cancer cells, suppression of inflammatory responses, and regulation

of the immune system.[3][5][6] This guide aims to provide a detailed technical resource on the

biological activities of T. kirilowii extracts, summarizing the current state of knowledge and

providing practical experimental methodologies.

Anticancer Activity
Extracts from T. kirilowii have exhibited significant anticancer activity against a variety of cancer

cell lines. The cytotoxic and apoptotic effects are largely attributed to the presence of

compounds like trichosanthin and cucurbitacins.

Quantitative Data on Anticancer Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of T.

kirilowii extracts and their purified compounds against various cancer cell lines.

Table 1: IC50 Values of Trichosanthes kirilowii Extracts and Purified Compounds
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Extract/Compo
und

Cancer Cell
Line

IC50 Value
Treatment
Duration

Reference

Trichosanthin

(TCS)

MCF-7 (Breast

Cancer)
31.6 µM 24 hours [5]

Trichosanthin

(TCS)

MCF-7 (Breast

Cancer)
25.7 µM 48 hours [5]

Trichosanthin

(TCS)

MDA-MB-231

(Breast Cancer)
20.5 µM 24 hours [5]

Trichosanthin

(TCS)

MDA-MB-231

(Breast Cancer)
12.4 µM 48 hours [5]

Trichosanthin

(TCS)

BT-474 (Breast

Cancer)
130 µM 24 hours [5]

Trichosanthin

(TCS)

BT-474 (Breast

Cancer)
42.5 µM 48 hours [5]

Trichosanthin

(TCS)

HepG2 (Liver

Cancer)
10.38 µmol/l Not Specified [7][8]

Trichosanthin

(TCS)

WRL 68 (Liver

Cancer)
15.45 µmol/l Not Specified [7][8]

Trichosanthin

(TCS)

H22

(Hepatocellular

Carcinoma)

~25 µg/mL 48 and 72 hours [9]

Trichosanthin

(TCS)
U87 (Glioma) 40 µM 24 hours [10]

Trichosanthin

(TCS)
U251 (Glioma) 51.6 µM 24 hours [10]

Cucurbitacin D

(CuD)

MDA-MB-468

(Breast Cancer)
~25 µM 24 hours [11]

Cucurbitacin D

(CuD)

MCF-7 (Breast

Cancer)
~30 µM 24 hours [11]
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Cucurbitacin B
MCF7:5C

(Breast Cancer)
3.2 µM 48 hours [1]

Cucurbitacin B
MDA-MB-231

(Breast Cancer)
2.4 µM 48 hours [1]

Cucurbitacin B
SKBR-3 (Breast

Cancer)
1.9 µM 48 hours [1]

Cucurbitacin E

MDA-MB-231

(Triple Negative

Breast Cancer)

10-70 nM Not Specified [12]

10α-cucurbita-

5,24-dien-3β-ol

HT-29 (Colon

Adenocarcinoma

)

4.1 µM Not Specified [13][14]

10α-cucurbita-

5,24-dien-3β-ol

OVCAR (Ovarian

Carcinoma)
6.5 µM Not Specified [13][14]

Various

Compounds (1,

5, 6, 8)

A-549, HT-29,

OVCAR, MCF-7
11.3 to 42.8 µM Not Specified [14]

Signaling Pathways in Anticancer Activity
The anticancer effects of T. kirilowii extracts are mediated through the modulation of several

key signaling pathways, leading to cell cycle arrest and apoptosis.

Ethanol extracts of T. kirilowii and its active compound, Cucurbitacin D, have been shown to

suppress the proliferation of breast cancer cells by inhibiting the phosphorylation of Signal

Transducer and Activator of Transcription 3 (STAT3).[3][6][15] This inhibition prevents the

nuclear translocation and transcriptional activity of STAT3, a key regulator of cell survival and

proliferation.

T. kirilowii Extract / Cucurbitacin D pSTAT3 (Tyr705) STAT3 Dimerization Nuclear Translocation Target Gene Transcription
(Proliferation, Survival)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3368438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3368438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3368438/
https://www.researchgate.net/publication/271597436_Chemical_constituents_of_Trichosanthes_kirilowii_and_their_cytotoxic_activities
https://pubmed.ncbi.nlm.nih.gov/25630793/
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0103760
https://pubmed.ncbi.nlm.nih.gov/25630793/
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0103760
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0103760
https://pmc.ncbi.nlm.nih.gov/articles/PMC9624328/
https://www.tandfonline.com/doi/full/10.3109/13880209.2013.864684
https://pubmed.ncbi.nlm.nih.gov/8874813/
https://www.benchchem.com/product/b15590599?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibition of the STAT3 signaling pathway by T. kirilowii extracts.

A serine protease extracted from T. kirilowii has been found to induce apoptosis in human

colorectal adenocarcinoma cells by suppressing the PI3K/AKT signaling pathway. This leads to

a mitochondria-dependent apoptotic cascade.

T. kirilowii Serine Protease (TKP)

PI3K/AKT Pathway

Mitochondrial Apoptotic Pathway

Apoptosis

Click to download full resolution via product page

Suppression of the PI3K/AKT pathway by a T. kirilowii serine protease.

Anti-inflammatory Activity
Trichosanthes kirilowii extracts have demonstrated notable anti-inflammatory properties.

Studies have shown that ethanol extracts from the fruit and seeds can reduce inflammation in

various in vivo models.[8][16] The anti-inflammatory effects are associated with the inhibition of

pro-inflammatory mediators and signaling pathways.

Mechanisms of Anti-inflammatory Action
The anti-inflammatory activity of T. kirilowii involves the modulation of the NF-κB signaling

pathway. A 70% ethanol extract of the peel has been shown to significantly inhibit the activation

of NF-κB.[17] Furthermore, extracts have been observed to decrease the expression of

inflammatory factors such as ICAM-1, VCAM-1, and MCP-1 in human umbilical vein endothelial
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cells (HUVECs).[18] In animal models of asthma, the fruit extract ameliorated airway

inflammation by suppressing Th2 cell activities.[19][20]

Inflammatory Stimulus

Endothelial/Immune Cell

e.g., TNF-α

NF-κB Activation

Expression of:
- ICAM-1
- VCAM-1
- MCP-1

T. kirilowii Extract
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Workflow of the anti-inflammatory action of T. kirilowii extracts.

Immunomodulatory and Antiviral Activities
Trichosanthin, a key protein from T. kirilowii, exhibits potent immunomodulatory functions. It can

suppress mitogen-induced lymphoproliferative responses and the generation of alloreactive

cytotoxic T lymphocyte (CTL) responses in vitro.[6] It has also been shown to delay allograft

rejection in mice, suggesting its potential in transplantation medicine.[21] In terms of antiviral

activity, trichosanthin has been reported to inhibit HIV-1 replication.[4]

Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the

biological activities of Trichosanthes kirilowii extracts.

Preparation of T. kirilowii Ethanol Extract
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Grinding: Obtain dried T. kirilowii plant material (e.g., root tuber) and grind it into a fine

powder.

Extraction: Extract a 100 g mass of the ground powder twice with 80% (v/v) ethanol using an

ultrasonicator for 30 minutes at room temperature.[3]

Evaporation: Evaporate the alcohol from the extract at 40°C using a rotary evaporator.[3]

Lyophilization: Freeze-dry the resulting aqueous extract for 72 hours.[3]

Stock Solution Preparation: Dissolve the dried extract powder in distilled water to a

concentration of 200 mg/mL.

Centrifugation and Storage: Centrifuge the solution at 13,000 rpm for 5 minutes at 4°C.

Collect the supernatant and store it in aliquots at -80°C.[3]

Cell Viability (MTT) Assay
Cell Seeding: Plate cells in a 96-well flat-bottom tissue culture plate at a density of 5 x 10³

cells/well and incubate for 24 hours.[3]

Treatment: Treat the cells with varying concentrations of the T. kirilowii extract (e.g., 10–200

µg/mL) or purified compounds for an additional 24 to 72 hours.[3][4]

MTT Addition: Add MTT reagent (0.5 mg/mL) to each well and incubate the plates in the dark

at 37°C for 2-4 hours.[3]

Solubilization: Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide

(DMSO).

Absorbance Measurement: Measure the optical density at 570 nm using an ELISA plate

reader.[3]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide
Staining)

Cell Seeding and Treatment: Seed cells (e.g., 3 x 10⁵ cells in a 60 mm dish) and after 24

hours, treat with the desired concentration of T. kirilowii extract for a specified duration (e.g.,
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6 or 24 hours).[3]

Cell Harvesting: Harvest the cells by trypsinization, wash with cold phosphate-buffered saline

(PBS), and resuspend in 1X Annexin-binding buffer at a concentration of approximately 1 x

10⁶ cells/mL.[22]

Staining: To 100 µL of the cell suspension, add Annexin V-FITC and propidium iodide (PI)

according to the manufacturer's protocol.[22][23][24]

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[22]

Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the stained

cells by flow cytometry as soon as possible.[22]

Western Blot Analysis for Signaling Proteins (e.g.,
STAT3, Akt)

Cell Lysis: After treatment with the T. kirilowii extract, wash the cells with ice-cold PBS and

lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3][25][26]

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or

Bradford assay.[26]

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer

and heat at 95-100°C for 5-10 minutes.[26]

SDS-PAGE: Separate the protein samples on an 8-12% SDS-polyacrylamide gel.[3]

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.[27]

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-

STAT3, anti-STAT3, anti-p-Akt, anti-Akt) overnight at 4°C.[27]

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25][27]
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Detection: After further washing, detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.[25]

Conclusion
Trichosanthes kirilowii extracts and their constituent compounds exhibit a remarkable range of

biological activities, with significant potential for the development of novel therapeutics. The

well-documented anticancer, anti-inflammatory, and immunomodulatory effects, mediated

through the modulation of critical cellular signaling pathways, provide a strong foundation for

further investigation. The experimental protocols detailed in this guide offer a practical

framework for researchers to explore the pharmacological properties of this valuable medicinal

plant. Future studies should focus on the in-vivo efficacy and safety of standardized T. kirilowii

extracts and the synergistic effects of their bioactive components to fully realize their

therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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